molecular formula C24H17FN2O4S2 B4585142 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4585142
M. Wt: 480.5 g/mol
InChI Key: JQQMPFLYZCDCJB-LPYMAVHISA-N
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Description

Synthesis Analysis

The synthesis of thioxothiazolidinone derivatives involves several key reactions, including the Knoevenagel condensation and subsequent cyclization reactions. These processes are critical for constructing the thiazolidinone core and introducing various substituents, including the benzyl and nitrobenzyl groups, which contribute to the compound's unique properties. Studies have demonstrated the effectiveness of these synthesis methods in yielding target compounds with high purity and good yields (Delgado, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

Molecular Structure Analysis

The molecular structure of thioxothiazolidinone derivatives reveals interesting features such as hydrogen-bonded dimers, which can be effectively isolated or linked into chains by aromatic pi-pi stacking interactions or by dipolar carbonyl-carbonyl interactions (Delgado et al., 2006). These structural characteristics are crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Thioxothiazolidinones undergo various chemical reactions, including addition reactions with thiols and amines, which can lead to the formation of new derivatives with potentially interesting properties. For example, the addition of o-aminobenzenethiol to 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones results in the formation of novel compounds with distinct structural features (Nagase, 1974).

Physical Properties Analysis

The physical properties of thioxothiazolidinone derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The presence of substituents like fluorobenzyl and nitrobenzyl groups affects these properties, which can be analyzed through various spectroscopic and crystallographic methods to gain insights into the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of thioxothiazolidinone derivatives, including reactivity, stability, and interactions with other chemical species, are central to their applications in synthesis and material science. Studies have explored these properties through reactions with nitrile oxides, leading to the formation of diverse compounds with unique chemical structures and potential applications (Kandeel & Youssef, 2001).

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly : One study focuses on the synthesis and supramolecular self-assembly of thioxothiazolidinone derivatives, emphasizing the role of hydrogen bonding and π-hole interactions in stabilizing the three-dimensional supramolecular frameworks. This study combines experimental and theoretical analysis to explore the noncovalent interactions, such as CH⋯π, π⋯π, and lp⋯π-hole interactions, that contribute to the formation of complex supramolecular structures (Andleeb et al., 2017).

Anticancer Activity : Research into novel 2-substituted benzimidazole derivatives, which include the synthesis of thiazolidinone compounds, has demonstrated anticancer properties. These compounds exhibited significant antitumor activity against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, with IC50 values indicating potent efficacy (Refaat, 2010).

Antimicrobial and Antitubercular Properties : A study on the synthesis and biological evaluation of 4-thiazolidinone derivatives has shown that these compounds possess antibacterial, antifungal, and antitubercular activities. These activities were assessed against selected bacteria, fungi, and Mycobacterium tuberculosis, indicating their potential in treating infectious diseases (Samadhiya et al., 2014).

Antimicrobial and QSAR Studies : Another study focused on the synthesis, antimicrobial evaluation, and QSAR (Quantitative Structure-Activity Relationship) studies of thiazolidin-4-one derivatives. This research identified compounds with significant antimicrobial activity, highlighting the importance of topological and electronic parameters in determining the biological efficacy of these compounds (Deep et al., 2016).

Solid-Phase Synthesis Techniques : Solid-phase synthesis methods have been employed to create substituted 1,5-benzodiazepin-2-ones, demonstrating the versatility of thiazolidinone frameworks in synthesizing complex molecules. This approach underscores the adaptability of such compounds in medicinal chemistry for developing targeted therapeutic agents (Lee et al., 1999).

properties

IUPAC Name

(5E)-3-benzyl-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O4S2/c25-20-9-5-4-8-17(20)15-31-21-11-10-19(27(29)30)12-18(21)13-22-23(28)26(24(32)33-22)14-16-6-2-1-3-7-16/h1-13H,14-15H2/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQMPFLYZCDCJB-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=CC=CC=C4F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-benzyl-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
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3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
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3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
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3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

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